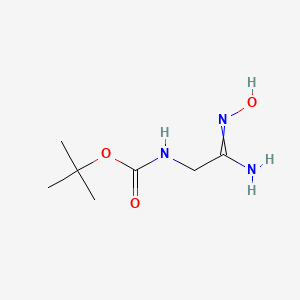

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate

Description

Properties

CAS No. |

479079-15-7 |

|---|---|

Molecular Formula |

C7H15N3O3 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

tert-butyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |

InChI |

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11) |

InChI Key |

HPWSTQITVJEUMH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC(=NO)N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=NO)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate typically involves:

- Formation of the tert-butyl carbamate moiety (Boc protection)

- Introduction of the hydroxyamino and imino functionalities via hydroxylamine derivatives or oxime intermediates

- Use of protecting groups and controlled reaction conditions to avoid side reactions

This compound is related to carbamate derivatives used in drug design and synthetic intermediates for pharmaceuticals such as lacosamide.

Preparation of N-Hydroxyl tert-Butyl Carbamate (BocNHOH) Intermediate

A key intermediate in the preparation is N-hydroxyl tert-butyl carbamate, which can be synthesized by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, K2CO3 in Et2O/H2O | Stir at room temperature for 1 h; CO2 evolution observed | Generates free hydroxylamine |

| 2 | Addition of (Boc)2O in Et2O dropwise at 0 °C | Stir at room temperature for 12 h | Formation of Boc-protected hydroxylamine (BocNHOH) |

| 3 | Decant organic phase, wash solids with Et2O | Isolation of product | High purity BocNHOH obtained |

This method is well-documented and yields the Boc-protected hydroxylamine intermediate essential for further transformations.

Synthesis via Condensation and Carbamate Formation

A common approach involves condensation of an amino acid derivative (such as N-BOC-D-serine) with an amine (e.g., benzylamine), followed by carbamate formation:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | N-BOC-D-serine + isobutyl chlorocarbonate + N-methylmorpholine (NMM) | Formation of mixed acid anhydride | Controlled temperature, inert atmosphere |

| 2 | Addition of benzylamine in anhydrous ethyl acetate | Condensation reaction to form carbamate derivative | High yield (up to 97%) |

| 3 | Workup: Extraction, washing with dilute HCl, NaHCO3, water | Purification by crystallization | Product isolated as crystalline solid |

This method, described in patent CN102020589B, provides a reliable route to t-butyl carbamate derivatives structurally related to the target compound.

Hydroxyamino and Imino Group Introduction via Oxime Formation

The hydroxyamino and imino groups can be introduced by oxime functionalization of nitrofuranylamides or related intermediates:

- Starting from O-benzylhydroxylamine hydrochlorides, reaction with cyclic ketones (e.g., pyrrolidin-3-one) in ethanol/K2CO3 yields key intermediates.

- Subsequent coupling with 5-nitrofuran-2-carboxylic acid using EDCI/HOBT and triethylamine in dichloromethane forms oxime-functionalized amides.

- Purification by silica gel chromatography yields the target oxime derivatives in moderate yields (44.5-60.4%).

This approach allows precise installation of hydroxyamino and imino functionalities in the molecular framework.

Alternative Carbamate Formation Using Carbon Dioxide and Alkyl Halides

Recent methodologies for carbamate synthesis include three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Primary amine + CO2 bubbling + alkyl halide | Formation of N-alkyl carbamates via intermediate carbamate anion | TBAI stabilizes intermediate, minimizes overalkylation |

| 2 | Optional N-alkylation with different alkyl halide | Diversifies carbamate substituents | Streamlined, one-pot synthesis |

This method offers a versatile, mild approach to carbamate derivatives and could be adapted for tert-butyl carbamate synthesis with appropriate substrates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Boc Protection of Hydroxylamine | Hydroxylamine hydrochloride, (Boc)2O, K2CO3 | Et2O/H2O, 0 °C to RT, 12 h | High | Produces BocNHOH intermediate |

| Mixed Anhydride Condensation | N-BOC-D-serine, i-BuOCOCl, NMM, benzylamine | Anhydrous ethyl acetate, inert atmosphere | 92-97% | Patent-protected, scalable |

| Oxime Functionalization | O-benzylhydroxylamine HCl, cyclic ketones, EDCI/HOBT | Ethanol, DCM, RT | 44-60% | Introduces hydroxyamino/imino groups |

| CO2/Alkyl Halide Coupling | Primary amine, CO2, alkyl halide, Cs2CO3, TBAI | DMF, RT | Moderate to high | Green chemistry approach |

Research Findings and Considerations

- The Boc protection of hydroxylamine is a critical step for stability and selectivity in subsequent reactions.

- Mixed acid anhydride formation followed by amine condensation is an efficient route to carbamate derivatives with high yields and purity.

- Oxime chemistry allows for incorporation of hydroxyamino and imino functionalities but may require chromatographic purification due to moderate yields.

- The use of phase transfer catalysts like tetrabutylammonium salts enhances reaction rates and selectivity in carbamate synthesis involving CO2.

- Reaction conditions such as temperature, solvent choice, and inert atmosphere critically affect the yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate has several scientific research applications:

Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: In biological research, it is used to modify and protect amino groups in biomolecules.

Industry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. Upon exposure to mild acidic conditions, the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

a. tert-Butyl ((2S,3S)-3-(benzyloxy)-1-(hydroxyamino)-1-oxobutan-2-yl)carbamate (2j)

b. (S)-tert-Butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (2f)

c. tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

- Molecular Formula : C₁₅H₁₉FN₂O₂

- Key Data :

- Application : Precursor for serotonin receptor agonists .

Functional Analogues with Hydroxamic Acid Moieties

a. (R)-(9H-fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate (2l)

b. tert-Butyl methyl(1-(4-methyloxazol-2-yl)ethyl)carbamate (22)

- Molecular Formula : C₁₂H₂₀N₂O₃

- Key Data :

- Application : Intermediate for BACE2 inhibitors targeting type 2 diabetes .

Comparative Analysis Table

Key Differences and Implications

Lower yields in analogues like 22 (55%) highlight challenges in introducing heterocyclic groups .

Biological Activity :

- Compounds with aromatic or heterocyclic substituents (e.g., 22 ) show higher specificity for therapeutic targets like BACE2 , whereas the target compound’s simpler structure may favor broader reactivity.

Spectroscopic Identification :

- The tert-butyl group (δ ~1.4 ppm in ¹H NMR) is a consistent marker across all analogues, but substituents like fluorine (δ ~-120 ppm in ¹⁹F NMR) or oxazole rings provide distinct spectral fingerprints .

Biological Activity

tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate, with the CAS number 479079-15-7, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group attached to a hydroxyamino moiety, which plays a significant role in its biochemical interactions and applications in medicinal chemistry.

The molecular formula of this compound is C7H14N2O3, and it has a molecular weight of approximately 174.20 g/mol. The structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in metabolic pathways. It has been shown to modulate the activity of aminotransferases and dehydrogenases, influencing amino acid metabolism and cellular signaling pathways .

Key Mechanisms:

- Enzyme Interaction: Alters enzyme activity, potentially leading to enhanced or inhibited metabolic processes.

- Cell Signaling Modulation: Affects gene expression related to oxidative stress and apoptosis .

Cellular Effects

Studies indicate that this compound can influence cellular processes significantly:

- Gene Expression: Alters the expression of genes involved in stress responses.

- Metabolic Changes: Modulates key metabolic enzymes, leading to variations in metabolite levels within cells .

In Vitro Studies

In vitro experiments have demonstrated that this compound can exert protective effects on cells exposed to stressors such as amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, treatment with this compound reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in astrocyte cultures treated with Aβ1-42 .

Table 1: Summary of In Vitro Effects

| Treatment | IL-6 Levels | TNF-α Levels | Observations |

|---|---|---|---|

| Control | Baseline | Baseline | No treatment |

| Aβ1-42 | Increased | Increased | Induction of inflammation |

| tert-Butyl Carbamate | No Change | Decreased | Protective effect against inflammation |

In Vivo Studies

In vivo studies using scopolamine-induced models have shown that this compound can reduce amyloid plaque formation and β-secretase activity. Although the reduction was not statistically significant compared to standard treatments like galantamine, it indicates potential therapeutic benefits .

Table 2: Summary of In Vivo Effects

| Treatment | Aβ1-42 Levels | β-secretase Activity | Observations |

|---|---|---|---|

| Control | High | Increased | Significant plaque formation |

| Galantamine | Low | Decreased | Significant reduction |

| tert-Butyl Carbamate | Moderate | Decreased | Potential but less effective than galantamine |

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in treating neurodegenerative diseases due to its ability to modulate inflammatory responses and amyloid pathology. Its role as a protecting group in peptide synthesis also highlights its utility in pharmaceutical development .

Industrial Uses

In addition to its biological applications, this compound is utilized in various chemical syntheses as an intermediate or protecting group for amines, showcasing its versatility beyond biological contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

-

Carbamate Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. highlights the use of coupling reagents (e.g., EDCI/HOBt) for amide bond formation in related carbamates .

-

Hydroxyamino Group Introduction : Hydroxylamine derivatives can be coupled to the iminoethyl backbone under controlled pH (e.g., pH 8–9) to avoid side reactions .

- Optimization Strategies :

-

Temperature : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .

-

Catalysts : Use of palladium catalysts or chiral auxiliaries for stereochemical control, as seen in enantioselective syntheses of similar compounds .

-

Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry.

Method Conditions Yield Reference Boc Protection Boc₂O, Et₃N, THF, 0°C 85–90% Hydroxyamino Coupling NH₂OH·HCl, pH 8.5, RT 70–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include:

- tert-butyl protons at δ 1.3–1.5 ppm (singlet, 9H).

- Hydroxyamino protons at δ 5.5–6.0 ppm (broad, exchangeable) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₈H₁₆N₃O₃: 202.12) .

- X-ray Crystallography : SHELX software ( ) can resolve structural ambiguities, particularly for hydrogen-bonding networks in crystals .

Q. How should researchers purify this compound to achieve >95% purity?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted hydroxylamine .

- HPLC : Reverse-phase C18 columns with acetonitrile/water for final polishing .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations : Model transition states for nucleophilic attacks on the imino group. PubChem data ( ) provides baseline molecular geometries .

- Molecular Dynamics : Simulate solvation effects to predict regioselectivity in protic vs. aprotic solvents .

- Database Mining : Use Reaxys or SciFinder to compare reactivity trends with analogous carbamates .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Polymorphism Analysis : Re-crystallize under varying conditions (e.g., solvent, temperature) to identify alternative crystal forms .

- Dynamic NMR : Investigate temperature-dependent NMR shifts to detect conformational flexibility in solution .

- Cross-Validation : Correlate IR carbonyl stretches with X-ray bond lengths to confirm carbamate geometry .

Q. How can diastereoselectivity be controlled during the synthesis of derivatives?

- Chiral Catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of imino groups (e.g., 90% ee achieved in related systems) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .

- Protecting Groups : Temporary protection of the hydroxyamino group with acetyl or benzyl groups prevents racemization .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Inert Atmosphere : Use Schlenk lines or gloveboxes under argon/nitrogen, as demonstrated in for sensitive enamine intermediates .

- Dry Solvents : Distill THF or DCM over molecular sieves before use .

- Storage : Store intermediates at –20°C in sealed vials with desiccants (e.g., silica gel) .

Data Contradiction Example

Issue : Discrepancy between NMR (single conformer) and X-ray (multiple conformers).

Resolution :

Perform variable-temperature NMR to identify dynamic equilibria .

Re-crystallize in different solvents to isolate dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.